![molecular formula C8H5BrN2S B599680 3-Bromo-5-phenyl-1,2,4-thiadiazole CAS No. 101495-43-6](/img/structure/B599680.png)
3-Bromo-5-phenyl-1,2,4-thiadiazole
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Overview
Description
3-Bromo-5-phenyl-1,2,4-thiadiazole is a chemical compound with the CAS Number: 101495-43-6 . It has a molecular weight of 241.11 . The IUPAC name for this compound is 3-bromo-5-phenyl-1,2,4-thiadiazole . It is a powder in its physical form .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole compounds involves linking the chitosan with the synthesized 1,3,4-thiadiazole compounds . They were characterized using 1H,13C-NMR, FT-IR, TGA, Elemental analysis, Mass spectrum, and UV–vis spectrophotometer .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-phenyl-1,2,4-thiadiazole is represented by the InChI Code: 1S/C8H5BrN2S/c9-8-10-7 (12-11-8)6-4-2-1-3-5-6/h1-5H . The InChI key is XFBJWQGWDVKNTQ-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells . The Br substituent exhibits electron acceptor properties and significantly increases the EA values of each Br substituent by 0.2 eV .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-phenyl-1,2,4-thiadiazole include a melting point of 64-65 . The storage temperature is 4 .Scientific Research Applications
Anticancer Research
3-Bromo-5-phenyl-1,2,4-thiadiazole: has been studied for its potential as an anticancer agent. Thiadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer effects . They can cross cellular membranes due to their mesoionic nature and interact with biological targets, which makes them candidates for novel therapeutic strategies against cancer .
Electronics
In the field of electronics, thiadiazole derivatives, including 3-Bromo-5-phenyl-1,2,4-thiadiazole , are explored for their semiconductor properties. They are used in the synthesis of organic compounds that can function as conductive materials, potentially useful in creating electronic devices .
Agriculture
Thiadiazoles have applications in agriculture as well, particularly in the development of new pesticides and herbicides. Their structural versatility allows for the synthesis of compounds that can target a variety of agricultural pests .
Material Science
In material science, 3-Bromo-5-phenyl-1,2,4-thiadiazole is used as a building block for creating new materials with desired properties, such as increased durability or specific reactivity .
Pharmaceuticals
This compound is also significant in pharmaceuticals, where it serves as a precursor in the synthesis of various drugs. Its derivatives are found in medications with diuretic, antibacterial, and anti-inflammatory properties .
Environmental Science
Environmental science benefits from thiadiazole derivatives in the form of sensors and indicators for environmental monitoring. They can be used to detect pollutants and toxins due to their reactive nature .
Chemical Synthesis
3-Bromo-5-phenyl-1,2,4-thiadiazole: is a valuable intermediate in chemical synthesis. It is involved in the preparation of a wide range of heterocyclic compounds, which are crucial in developing new chemical entities .
Biochemistry
In biochemistry, thiadiazole derivatives are used to study enzyme inhibition and receptor binding due to their ability to mimic certain biological molecules, providing insights into biochemical pathways .
Nanotechnology
Lastly, in nanotechnology, 3-Bromo-5-phenyl-1,2,4-thiadiazole is researched for its potential in creating nano-sized materials, which could be used in drug delivery systems or as part of nanodevices .
Mechanism of Action
Target of Action
3-Bromo-5-phenyl-1,2,4-thiadiazole is a derivative of the thiadiazole ring, which is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Mode of Action
It is known that thiadiazole derivatives can disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that they may affect pathways related to cell division and growth.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Result of Action
It is known that thiadiazole derivatives can inhibit replication of both bacterial and cancer cells . This suggests that they may have cytotoxic effects.
Action Environment
It is known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.
Safety and Hazards
The safety information for 3-Bromo-5-phenyl-1,2,4-thiadiazole includes hazard statements H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Future Directions
Thiadiazole derivatives have shown significant therapeutic potential . They possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, there is a growing interest in designing new antitumor agents using thiadiazole derivatives .
properties
IUPAC Name |
3-bromo-5-phenyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBJWQGWDVKNTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-phenyl-1,2,4-thiadiazole |
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